

1-(3-Amino-4-(methylamino)phenyl)ethanone

chemical properties and structure

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Compound of Interest

Compound Name: 1-(3-Amino-4-(methylamino)phenyl)ethanone

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An In-depth Technical Guide to 1-(3-Amino-4-(methylamino)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of **1-(3-Amino-4-(methylamino)phenyl)ethanone**. This compound serves as a valuable intermediate in the synthesis of various biologically active molecules, particularly in the fields of pharmaceuticals and dye chemistry.

Chemical Properties and Structure

1-(3-Amino-4-(methylamino)phenyl)ethanone, also known by its synonyms 1-Acetyl-3-amino-4-(methylamino)benzene and 3'-Amino-4'-(methylamino)acetophenone, is a substituted aromatic ketone. Its chemical structure features an ethanone group and two amino substituents on the phenyl ring.

Table 1: Physicochemical Properties of **1-(3-Amino-4-(methylamino)phenyl)ethanone**

Property	Value	Source(s)
IUPAC Name	1-(3-Amino-4-(methylamino)phenyl)ethanone	N/A
Synonyms	1-Acetyl-3-amino-4-(methylamino)benzene, 3'-Amino-4'-(methylamino)acetophenone	[1]
CAS Number	18076-19-2	[1]
Molecular Formula	C ₉ H ₁₂ N ₂ O	[1]
Molecular Weight	164.21 g/mol	[1]
Appearance	Brown solid	[1]
Melting Point	119-123 °C	N/A
Boiling Point	Not available	N/A
Solubility	Information not available. Inferred to be soluble in common organic solvents and sparingly soluble in water.	N/A
Purity	≥ 95% (HPLC)	[1]
Storage Conditions	Store at 0-8°C	[1]

Structural Elucidation

The chemical structure of **1-(3-Amino-4-(methylamino)phenyl)ethanone** is presented below. The structural formula and the systematic numbering of the atoms are crucial for the interpretation of spectral data.

Figure 1: Chemical structure of **1-(3-Amino-4-(methylamino)phenyl)ethanone**.

Experimental Protocols

Detailed experimental protocols for the synthesis of **1-(3-Amino-4-(methylamino)phenyl)ethanone** are not readily available in peer-reviewed journals. However, general synthetic strategies for related aminophenylethanone derivatives can be adapted. A plausible synthetic route is outlined below.

Proposed Synthesis Workflow

A potential synthesis route could involve the nitration of a suitable acetophenone precursor, followed by selective reduction and methylation steps.



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Figure 2: Proposed synthetic workflow for **1-(3-Amino-4-(methylamino)phenyl)ethanone**.

Note: This is a generalized protocol and would require optimization of reaction conditions, including temperature, reaction time, and choice of reagents and solvents.

Spectroscopic Data

While specific spectra for **1-(3-Amino-4-(methylamino)phenyl)ethanone** are not publicly available, the expected spectral characteristics can be inferred from data on related substituted acetophenones.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, the N-methyl protons, and the protons of the amino groups. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2,4-trisubstitution pattern.
- ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the amino and acetyl substituents.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary and secondary amino groups (typically in the 3300-3500

cm⁻¹ region), the C=O stretching of the ketone (around 1670-1700 cm⁻¹), and C-H stretching and bending vibrations for the aromatic ring and methyl groups.

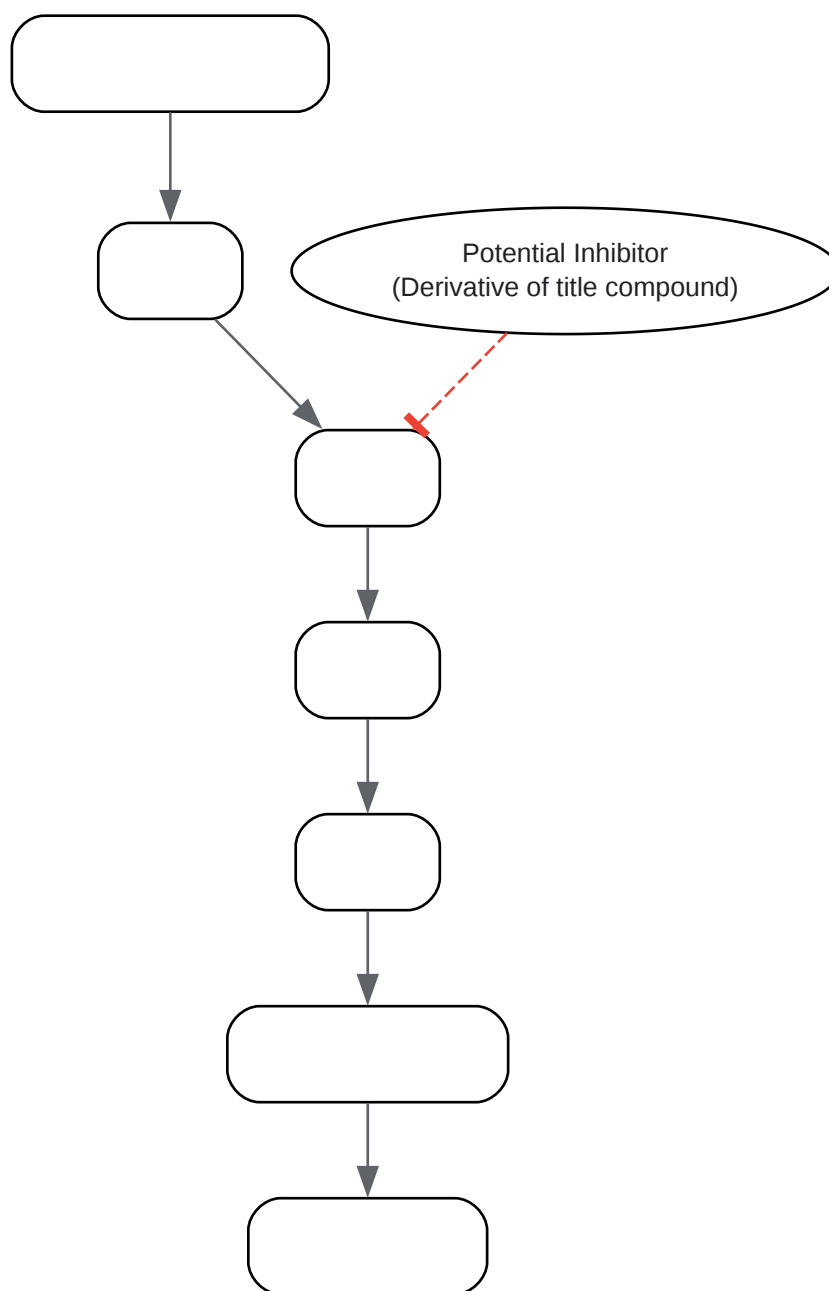
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (164.21 g/mol). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the aromatic ring and its substituents.

Biological Activity and Signaling Pathways

1-(3-Amino-4-(methylamino)phenyl)ethanone is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and for applications in oncology[1][2]. While the specific biological targets and signaling pathways of this compound itself are not well-documented, its derivatives are of significant interest in drug discovery.

Given its structural motifs, it is plausible that derivatives of this compound could interact with various biological targets, such as kinases, G-protein coupled receptors, or other enzymes implicated in cell signaling pathways relevant to cancer and neurological diseases.

For instance, many kinase inhibitors feature a substituted aniline core. The general mechanism of action for a kinase inhibitor often involves competitive binding at the ATP-binding site of the kinase, thereby inhibiting its catalytic activity and downstream signaling.



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Figure 3: A generalized MAPK signaling pathway, a common target in oncology.

Disclaimer: The signaling pathway depicted is a generalized example and does not represent a confirmed mechanism of action for **1-(3-Amino-4-(methylamino)phenyl)ethanone** or its derivatives without specific experimental validation.

Applications

The primary application of **1-(3-Amino-4-(methylamino)phenyl)ethanone** is as a versatile building block in organic synthesis.

- **Pharmaceutical Industry:** It serves as a crucial intermediate in the development of therapeutic agents, particularly for neurological disorders and cancer[1][2]. Its structure allows for further chemical modifications to generate a library of compounds for drug screening and lead optimization.
- **Dye and Pigment Industry:** The aromatic amine functionalities make it a suitable precursor for the synthesis of azo dyes and other colorants.
- **Research and Development:** It is used in biochemical research to investigate enzyme inhibition and receptor binding, aiding in the understanding of complex biological processes[1].

Conclusion

1-(3-Amino-4-(methylamino)phenyl)ethanone is a chemical compound with significant potential in synthetic chemistry, particularly for the development of novel pharmaceuticals. While detailed experimental and biological data for this specific molecule are limited in the public domain, its structural features suggest it is a valuable scaffold for the creation of a diverse range of functional molecules. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

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